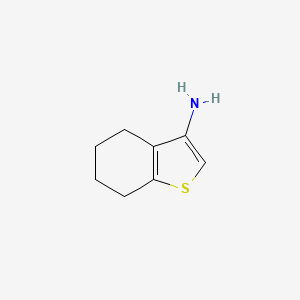
4,5,6,7-Tetrahydro-1-benzothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1-benzothiophen-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the desired tetrahydrobenzothiophene ring system . Another approach includes the use of palladium-catalyzed coupling reactions to introduce various substituents onto the benzothiophene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophen-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, strong bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted benzothiophenes
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1-benzothiophen-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydro-1-benzothiophen-3-amine can be compared with other similar compounds such as:
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: This compound has a similar structure but differs in the position of the amine group, which can lead to different chemical and biological properties.
4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the amine group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C8H11NS |
|---|---|
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H11NS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4,9H2 |
Clé InChI |
JLJQZLMCBPNWEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chloro-2-pyridyl)oxy]-2-methyl-butan-2-amine](/img/structure/B15271454.png)
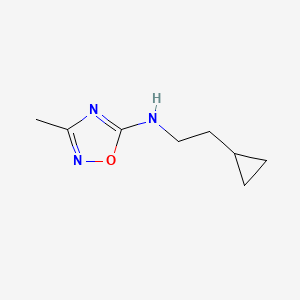

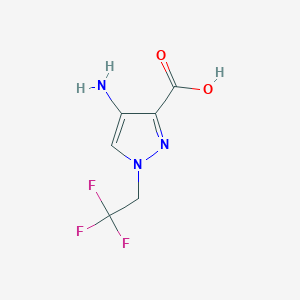
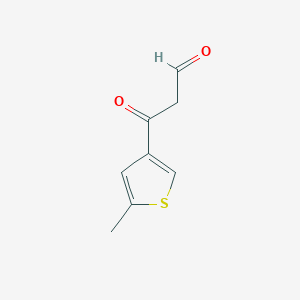
![N-methyl-2-[2-(methylamino)ethoxy]acetamide](/img/structure/B15271493.png)
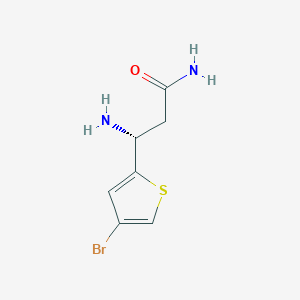
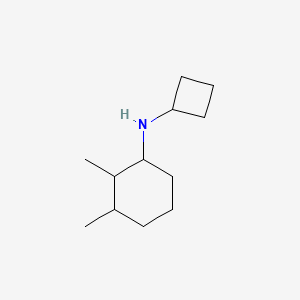
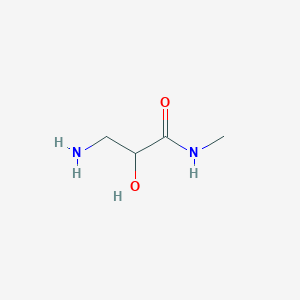
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
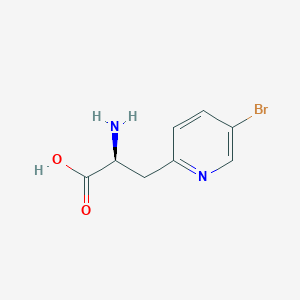
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)

![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
